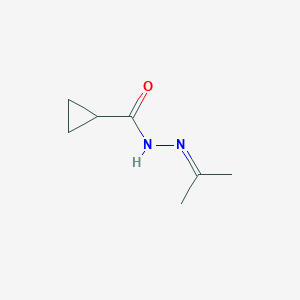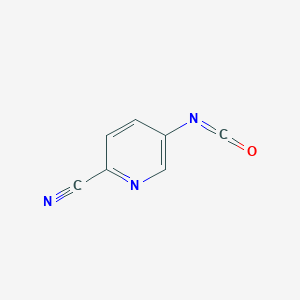
4-Piperazin-1-ylbenzenesulfonamid
Übersicht
Beschreibung
4-Piperazin-1-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperazin-1-ylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperazin-1-ylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemie: Fluoreszierende Proteinantikörper
4-Piperazin-1-ylbenzenesulfonamid spielt eine Rolle bei der Entwicklung von fluoreszierenden Proteinantikörpern, insbesondere Nanobodies . Diese sind in der biomedizinischen Forschung wertvoll, da sie die Fähigkeit besitzen, spezifisch an Antigene zu binden und in Immunoassays und der Medikamentenentwicklung eingesetzt werden können.
Pharmakologie: antimikrobielle Aktivität
In der Pharmakologie wurde diese Verbindung bei der Synthese neuer Strukturen verwendet, die eine signifikante antibakterielle und antimykotische Aktivität aufweisen . Es wird häufig in molekularen Modellierungsstudien verwendet, um Wechselwirkungen mit Proteinen und mögliche inhibitorische Effekte vorherzusagen.
Molekularbiologie: Psychrophile Enzyme
Die Verbindung ist an der Untersuchung psychrophiler Enzyme beteiligt, die von Organismen in extrem kalten Umgebungen produziert werden . Diese Enzyme sind wegen ihrer hohen Effizienz bei niedrigen Temperaturen und ihrer potenziellen Anwendungen in der Molekularbiologie von Interesse.
Medizinische Diagnostik: Radiopharmazeutika
This compound-Derivate werden auf ihren potenziellen Einsatz in Radiopharmazeutika untersucht, die in der medizinischen Diagnostik für Bildgebung und Therapie von entscheidender Bedeutung sind . Sie können als Träger für Radioisotope zu bestimmten Organen oder Geweben dienen.
Chemische Synthese: Piperazinderivate
Diese Verbindung ist entscheidend für die Synthese von Piperazinderivaten, die in der Medikamentenentwicklung von Bedeutung sind . Fortschritte bei der C–H-Funktionalisierung haben die strukturelle Vielfalt von Piperazinen erweitert und ihre pharmakologischen Profile verbessert.
Industrielle Anwendungen: Sicherheit und Handhabung
In industriellen Umgebungen wird this compound aufgrund seiner chemischen Eigenschaften mit bestimmten Sicherheitsmaßnahmen gehandhabt . Es wird in der wissenschaftlichen Forschung verwendet und erfordert eine sorgfältige Lagerung und Entsorgung gemäß Sicherheitsdatenblättern.
Wirkmechanismus
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to target enzymes involved in the synthesis of folic acid, which is essential for dna production in bacteria .
Mode of Action
Sulfonamides, including 4-Piperazin-1-ylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the enzymes involved in folic acid synthesis, thereby preventing the production of DNA in bacteria .
Biochemical Pathways
This disruption prevents bacterial replication and growth .
Pharmacokinetics
The compound’s molecular weight is 24131 g/mol , which may influence its pharmacokinetic properties.
Result of Action
The result of 4-Piperazin-1-ylbenzenesulfonamide’s action is the inhibition of bacterial growth and replication. By disrupting folic acid synthesis and, consequently, DNA production, the compound prevents bacteria from multiplying .
Action Environment
The compound’s melting point is predicted to be 165.09° C , which may provide some insight into its stability under different conditions.
Biochemische Analyse
Biochemical Properties
It is known that it has a molecular weight of 241.31 and a molecular formula of C10H15N3O2S
Cellular Effects
Research on similar piperazine derivatives has shown that they can have significant effects on cellular processes . For instance, some piperazine derivatives have been found to have antibacterial activity and can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperazine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research on similar compounds has shown that the effects can vary with different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-piperazin-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGDHKASBRILQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358539 | |
| Record name | 4-piperazin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121278-31-7, 170856-87-8 | |
| Record name | 4-piperazin-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(piperazin-1-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B39593.png)




